CRBN-6-5-5-VHL is a potent and selective cereblon Degrader (PROTAC ®) with a DC50 value of 1.5 nM . It induces complete degradation of cereblon in MM1S cells . It comprises a cereblon E3 ligase ligand joined by a linker to a ligand for the E3 ligase VHL . It is cell-permeable and highly potent heterodimerizer comprising E3 ligases recruiting ligands, namely, pomalidomide and VH032-amine that efficiently knocks down Cereblon (CRBN) .
The synthesis of CRBN-6-5-5-VHL involves the formation of a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion (0.001 to 1 μM) . Higher concentrations (10 μM) cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .
The molecular formula of CRBN-6-5-5-VHL is C51H69N7O10S . The exact mass is 971.48 and the molecular weight is 972.212 .
CRBN-6-5-5-VHL readily forms a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion (0.001 to 1 μM) . Higher concentrations (10 μM) cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .
The molecular weight of CRBN-6-5-5-VHL is 972.2 g/mol . The molecular formula is C51H69N7O10S .
Crbn-6-5-5-vhl is a compound designed as a hetero-dimerizing molecule that targets the E3 ubiquitin ligases Cereblon and von Hippel-Lindau. This compound is part of a broader class of molecules known as PROTACs (proteolysis-targeting chimeras), which are engineered to induce targeted protein degradation. By utilizing the unique properties of both Cereblon and von Hippel-Lindau, Crbn-6-5-5-vhl facilitates the selective degradation of specific proteins within cells, thereby offering potential therapeutic applications in various diseases, particularly in oncology.
Crbn-6-5-5-vhl is classified under the category of bifunctional small molecules that engage E3 ligases for targeted protein degradation. The design and synthesis of this compound have been discussed in various scientific publications, notably in studies focusing on the crosstalk between E3 ligases and the development of novel PROTACs for therapeutic use .
The synthesis of Crbn-6-5-5-vhl involves several key steps:
Crbn-6-5-5-vhl is characterized by its bifunctional structure, which includes:
The molecular structure typically includes functional groups that enhance solubility and binding affinity, although specific structural data such as molecular weight or precise chemical formula were not detailed in the sources reviewed.
The primary reactions involved in synthesizing Crbn-6-5-5-vhl include:
These reactions are meticulously controlled to avoid side products and ensure that the desired compound is synthesized efficiently.
Crbn-6-5-5-vhl operates by forming a ternary complex that includes the target protein, Cereblon, and von Hippel-Lindau. The mechanism involves:
This mechanism highlights its potential utility in selectively reducing harmful proteins associated with various diseases.
While specific physical properties (such as melting point or solubility) were not detailed in the sources reviewed, general characteristics of similar PROTAC compounds include:
Analytical techniques such as liquid chromatography-mass spectrometry are often employed to confirm purity and structural integrity post-synthesis.
Crbn-6-5-5-vhl has significant potential applications in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4